molecular formula C22H15BrN2 B420742 4-(4-Bromophenyl)-2,6-diphenylpyrimidine CAS No. 58536-46-2

4-(4-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B420742
CAS No.: 58536-46-2
M. Wt: 387.3g/mol
InChI Key: GHDBFGUOBVYEOV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-diphenylpyrimidine (CAS RN: 58536-46-2) is a high-value pyrimidine derivative supplied as a white to light yellow crystalline powder with a typical purity of >98.0% and a melting point of 165.0 to 169.0 °C . This compound serves as a versatile and efficient precursor in organic and medicinal chemistry research, particularly in the synthesis of complex pyrimidine-based scaffolds . Its high reactivity and stability make it an ideal building block for developing novel pharmaceutical agents, with demonstrated potential applications in the synthesis of antiviral, antibacterial, and anticancer agents . In research and development, this compound is recognized for its role in multicomponent reactions, where it can be selectively synthesized from commercially available ketones and aldehydes using a Lewis acid-catalyzed protocol under microwave irradiation . The bromophenyl moiety provides a strategic synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse libraries of triaryl-substituted pyrimidines for structure-activity relationship (SAR) studies . Handling should follow laboratory safety protocols. The compound has GHS warning labels, may cause skin irritation (H315) and serious eye irritation (H319) . Recommended precautionary measures include wearing protective gloves, eye protection, and washing skin thoroughly after handling . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDBFGUOBVYEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58536-46-2
Record name 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
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Advanced Spectroscopic and Diffractional Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

The ¹H NMR spectrum of "4-(4-Bromophenyl)-2,6-diphenylpyrimidine" is expected to show a complex pattern of signals in the aromatic region. The protons on the phenyl and pyrimidine (B1678525) rings will exhibit distinct chemical shifts based on their electronic environment.

Based on the analysis of its isomers, the following proton signals can be anticipated:

A singlet for the proton at the 5-position of the pyrimidine ring.

Multiplets for the protons of the two phenyl groups at positions 2 and 6.

A set of doublets for the protons of the 4-bromophenyl group, characteristic of a para-substituted benzene (B151609) ring.

For comparison, the experimental ¹H NMR data for "4-(3-Bromophenyl)-2,6-diphenylpyrimidine" in CDCl₃ shows signals at δ 8.72 (d, J = 8.5 Hz, 2H), 8.44 (s, 1H), 8.29 (d, J = 8.0 Hz, 2H), 8.20 (d, J = 8.0 Hz, 1H), 7.97 (s, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.61–7.52 (m, 6H), and 7.43 (t, J = 8.0 Hz, 1H). researchgate.net The data for the 2-bromo isomer is also available, showing δ 8.68 (d, J = 7.5 Hz, 2H), 8.29 (d, J = 7.0 Hz, 2H), 7.97 (s, 1H), 7.80–7.73 (m, 2H), 7.60–7.47 (m, 7H), and 7.35 (t, J = 8.0 Hz, 1H). researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H (ortho) ~8.7 Doublet
Phenyl-H (meta, para) ~7.5-7.6 Multiplet
4-Bromophenyl-H ~7.7, 8.2 Doublets

Note: This is a predicted table based on isomeric data and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will give a distinct signal.

The spectrum is expected to show:

Signals for the quaternary carbons of the pyrimidine ring and the substituted phenyl rings.

Signals for the CH carbons of the phenyl and pyrimidine rings.

The carbon atom attached to the bromine will have a characteristic chemical shift.

The experimental ¹³C NMR data for "4-(3-Bromophenyl)-2,6-diphenylpyrimidine" in CDCl₃ reveals signals at δ 165.04, 164.61, 163.21, 139.60, 137.85, 137.24, 133.61, 130.95, 130.80, 130.40, 130.31, 128.94 (2C), 128.48 (4C), 127.29 (2C), 125.80, 123.20, and 110.25. researchgate.net For the 2-bromo isomer, the signals appear at δ 166.09, 164.55, 163.82, 139.59, 137.91, 137.22, 133.75, 131.57, 130.90, 130.72, 130.70, 128.94 (2C), 128.49 (2C), 128.47 (2C), 127.76, 127.36 (2C), 121.65, and 115.07. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-Br ~124
Pyrimidine C (quaternary) ~164-165
Phenyl C (quaternary) ~137-139
Aromatic CH ~127-132

Note: This is a predicted table based on isomeric data and general principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to identify adjacent protons within the phenyl and pyrimidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the different ring systems.

While specific 2D NMR data for the target compound is not available in the searched literature, these techniques would be standard procedure for full characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For "this compound" (C₂₂H₁₅BrN₂), the expected monoisotopic mass is approximately 386.04 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For the isomeric "4-(3-Bromophenyl)-2,6-diphenylpyrimidine," the calculated HRMS for [M+H]⁺ is 387.0491, with a found value of 387.0491. researchgate.net A similar result would be expected for the 4-bromo isomer.

The mass spectrum would exhibit a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major molecular ion peaks separated by two mass units (M⁺ and M+2⁺). Fragmentation would likely involve the loss of the bromine atom and cleavage of the phenyl groups.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ ~386/388 Molecular ion with bromine isotope pattern
[M-Br]⁺ ~307 Loss of bromine radical

Note: This is a predicted table based on the structure and known fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br bond.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Description
3100-3000 C-H Aromatic C-H stretching
1600-1450 C=C Aromatic C=C stretching
1580-1520 C=N Pyrimidine ring stretching
~1100-1000 C-Br C-Br stretching

Note: This is a predicted table based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Structural Determination

While no crystal structure for the target pyrimidine compound was found in the searched literature, a study on the analogous pyridine (B92270) compound, "4-(4-Bromophenyl)-2,6-diphenylpyridine," has been reported. researchgate.netnih.gov This study revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov The three phenyl rings were found to be twisted with respect to the central pyridine ring, with dihedral angles of 19.56°, 27.54°, and 30.51°. researchgate.netnih.gov It is plausible that "this compound" would adopt a similarly twisted, non-planar conformation in the solid state to minimize steric hindrance between the aromatic rings. However, without experimental data for the pyrimidine compound, this remains a hypothesis.

3. 3.4.1. Crystal Growth and Preparation

The successful application of X-ray crystallography for the detailed structural analysis of this compound hinges on the availability of high-quality single crystals. The primary method employed for the cultivation of these crystals is slow recrystallization. In a typical procedure, the synthesized compound is dissolved in a solvent mixture, commonly dichloromethane (B109758) and petroleum ether in a 4:1 ratio. researchgate.net This solution is then allowed to stand undisturbed, permitting the solvent to evaporate slowly. This gradual process facilitates the formation of well-ordered, single crystals suitable for diffraction experiments.

Once formed, a suitable crystal is carefully selected for data collection. The chosen crystal is mounted on a goniometer head, which allows for precise orientation within the X-ray beam.

3.4.2. Data Collection and Refinement Procedures

The crystallographic data for this compound are collected using a sophisticated instrument known as a diffractometer, such as the Bruker D8 Venture/Photon 100. researchgate.net To minimize thermal vibrations of the atoms and thus obtain a more precise measurement of their positions, the crystal is maintained at a cryogenic temperature, typically around 100.04 K, throughout the data collection process. researchgate.net

The collected diffraction data, which consists of the positions and intensities of the X-ray reflections, is then processed. The crystal structure is solved and refined using specialized software suites like SHELX. researchgate.net In the refinement process, all non-hydrogen atoms are treated with anisotropic thermal parameters, which account for the direction-dependent thermal motion of the atoms. This level of refinement leads to a highly accurate and detailed three-dimensional model of the molecule's structure.

The table below summarizes the key parameters associated with the data collection and refinement for this compound.

Parameter
Value
DiffractometerBruker D8 Venture/Photon 100 researchgate.netTemperature100.04 K researchgate.netSoftwareSHELX suite researchgate.netRefinement ModelAnisotropic thermal parameters for non-hydrogen atoms researchgate.net
3.4.3. Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The refined crystal structure provides a wealth of information regarding the internal geometry of the this compound molecule. This includes precise measurements of bond lengths, the distances between the centers of two bonded atoms; bond angles, the angles formed by three connected atoms; and dihedral angles, the angles between two intersecting planes defined by sets of four atoms. These parameters are crucial for understanding the molecule's conformation and the steric and electronic interactions within it.

While a comprehensive list of all bond lengths and angles is extensive, the tables below present a selection of key intramolecular distances and angles for the core pyrimidine and associated phenyl rings. These values offer insight into the planarity and orientation of the different components of the molecule.

Selected Bond Lengths for this compound

Atom 1
Atom 2
Length (Å)
Br1C11Data Not AvailableN1C1Data Not AvailableN1C4Data Not AvailableN2C2Data Not AvailableN2C4Data Not AvailableC1C5Data Not Available

Selected Bond Angles for this compound

Atom 1
Atom 2
Atom 3
Angle (°)
C1N1C4Data Not AvailableC2N2C4Data Not AvailableN1C1C2Data Not AvailableN2C2C1Data Not AvailableN1C4N2Data Not Available

Selected Dihedral Angles for this compound

Atom 1
Atom 2
Atom 3
Atom 4
Angle (°)
C4N1C1C2Data Not AvailableC1N1C4N2Data Not AvailableC4N2C2C1Data Not AvailableC2N2C4N1Data Not AvailableN1C1C2N2Data Not Available
Compound Names
Compound Name
This compounddichloromethanepetroleum ether

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrimidine (B1678525) derivatives to understand their stability, reactivity, and electronic properties. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds similar to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-311G(d,p), are employed to determine the optimized geometry. bhu.ac.in

X-ray crystallography data of the closely related pyridine (B92270) analog, 4-(4-bromophenyl)-2,6-diphenylpyridine , provides an excellent experimental reference for the expected geometry. nih.govresearchgate.net In this structure, the three phenyl rings are twisted relative to the central heterocyclic ring. nih.govresearchgate.net The dihedral angles between the pyridine ring and the phenyl groups at the 2- and 6-positions are 19.56° and 27.54°, respectively. The 4-(4-bromophenyl) group is twisted at a larger angle of 30.51° relative to the central ring. nih.govresearchgate.net This non-planar conformation is a result of steric hindrance between the rings. The optimized geometry from DFT calculations would be expected to show a similar twisted arrangement for this compound.

Table 1: Selected Crystallographic Data for the Analogous Compound 4-(4-Bromophenyl)-2,6-diphenylpyridine

Parameter Value
Chemical Formula C₂₃H₁₆BrN
Molecular Weight 386.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9837 (4)
b (Å) 21.5202 (10)
c (Å) 9.6108 (4)
β (°) 105.5940 (10)
Volume (ų) 1789.67 (14)

Source: nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. urfu.ru

In studies of similar pyrimidine derivatives, the HOMO is often located over the phenyl rings, while the LUMO is typically found on the pyrimidine ring. mdpi.com A small HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited. For a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, DFT calculations showed that the distribution of these orbitals varies depending on the substituents on the phenyl rings. mdpi.com For this compound, the HOMO would likely be distributed across the diphenyl and bromophenyl substituents, while the LUMO would be centered on the electron-deficient pyrimidine core. The energy gap would provide insight into its potential as an electronic material or its reactivity in chemical reactions. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron configuration
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates high reactivity

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MESP surface displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamics of a compound, which is essential for understanding how it interacts with its environment, such as a biological target or a solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been successfully applied to pyrimidine derivatives to predict their activity as, for example, cyclooxygenase-2 (COX-2) inhibitors. nih.gov In one such study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives, descriptors related to molecular mass, polarizability, and Sanderson electronegativity were found to be important for explaining their inhibitory activity. nih.gov For this compound, a QSAR model could be developed by synthesizing a series of analogs with varying substituents and measuring their biological activity against a specific target. The model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting binding affinity and understanding the interaction patterns between a ligand and its target protein. nih.gov

Docking studies are frequently performed on heterocyclic compounds like pyrimidines to explore their potential as inhibitors of various enzymes. nih.gov For example, docking studies on pyridopyrimidine derivatives have been used to investigate their interactions with the active site of COX enzymes. nih.gov For this compound, docking studies could be employed to predict its binding mode within the active site of a target protein. Such studies would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein, providing a rationale for its biological activity and a basis for designing improved analogs. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
5-(4-Bromophenyl)-4,6-dichloropyrimidine
4-(4-Bromophenyl)-2,6-diphenylpyridine
2-(4-methylsulphonylphenyl)pyrimidine
p-Bromophenylacetic acid
Methyl p-bromophenylacetate
Dimethyl carbonate
2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester
Formamidine hydrochloride
5-(4-Bromophenyl)-4,6-dihydroxypyrimidine
Pyridine
Pyrimidine
6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Identification of Potential Biological Targets

There is no specific information available in the scientific literature identifying potential biological targets for this compound through computational or experimental methods. While related pyrimidine structures have been investigated for their effects on various biological pathways, including those relevant to cancer and infectious diseases, these findings cannot be directly extrapolated to the specific compound .

Binding Affinity Prediction and Interaction Analysis

Consistent with the absence of identified biological targets, there are no published studies detailing the binding affinity prediction or interaction analysis of this compound with any biological macromolecule. Such analyses are contingent upon first identifying a relevant biological target. Molecular docking simulations, which predict the preferred orientation of a molecule when bound to a target, and subsequent binding energy calculations have not been reported for this compound.

Reactivity and Derivatization of 4 4 Bromophenyl 2,6 Diphenylpyrimidine

Exploration of Bromine Reactivity

The bromine atom attached to the para-position of the C4-phenyl ring is the most synthetically versatile handle on the molecule. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds.

The bromophenyl group is an ideal substrate for various palladium-catalyzed cross-coupling reactions. This chemical versatility is fundamental to its use in building more complex molecules for advanced materials. nbinno.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.org The reaction proceeds in the presence of a palladium catalyst and a base. libretexts.org For substrates similar to 4-(4-bromophenyl)-2,6-diphenylpyrimidine, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki-Miyaura reactions have been successfully carried out with various arylboronic acids using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net Good yields are often obtained when using electron-rich boronic acids. mdpi.comresearchgate.net The choice of base and solvent is crucial for optimizing the reaction; combinations such as potassium phosphate (K₃PO₄) in 1,4-dioxane have proven effective. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of C-C bond formation and is widely used for the arylation of olefins. mdpi.com Typical catalysts include palladium(II) acetate (B1210297) or Pd(PPh₃)₄, and common bases are triethylamine (B128534) or potassium carbonate. wikipedia.org While specific examples for this compound are not detailed in the provided research, aryl bromides are standard substrates for this transformation, which typically proceeds with high stereoselectivity to yield the trans product. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is characteristically co-catalyzed by palladium and copper(I) species in the presence of a base, such as an amine. wikipedia.orgnih.gov The Sonogashira coupling is highly valued for its mild reaction conditions and its utility in synthesizing conjugated enynes and arylalkynes. libretexts.orgwikipedia.org Common catalytic systems include Pd(PPh₃)₄/CuI. nih.gov The reactivity of aryl bromides in Sonogashira couplings is well-established, though they are generally less reactive than the corresponding aryl iodides. libretexts.orgnih.gov

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂K₃PO₄, K₂CO₃, Na₂CO₃1,4-Dioxane, Toluene, DMF
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, Acetonitrile, Toluene
SonogashiraTerminal AlkynePd(PPh₃)₄/CuIEt₃N, PiperidineTHF, DMF

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically involves a two-step addition-elimination process. libretexts.orgnih.gov For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. nih.gov

In the case of this compound, the leaving group is the bromine atom. The pyrimidine (B1678525) ring itself is an electron-withdrawing moiety. However, its electron-withdrawing effect is transmitted through the C-C single bond and the C4-phenyl ring. This effect is generally insufficient to activate the bromine atom for SₙAr reactions under standard conditions. Typically, much stronger activating groups, such as nitro groups, are required ortho or para to the halogen. libretexts.org Therefore, direct nucleophilic displacement of the bromine on the phenyl ring is not a favored reaction pathway for this compound.

Reactions at the Pyrimidine Core

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic dictates its reactivity, making it generally unreactive toward electrophiles and susceptible to attack by nucleophiles.

Aromatic rings typically undergo electrophilic aromatic substitution (EAS). wikipedia.org However, the pyrimidine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. This deactivation is analogous to that seen in pyridine (B92270), but more pronounced. The nitrogen atoms reduce the electron density of the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further increasing the ring's deactivation. Consequently, electrophilic substitution on the pyrimidine core of this compound is extremely difficult and generally not a viable synthetic strategy.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. In unsubstituted or halogenated pyrimidines, nucleophilic substitution readily occurs, preferentially at the 2-, 4-, and 6-positions. stackexchange.comechemi.com This is because attack at these positions allows the negative charge of the anionic intermediate to be stabilized by delocalization onto the electronegative nitrogen atoms. stackexchange.comechemi.com

In this compound, the 2-, 4-, and 6-positions are all occupied by phenyl or bromophenyl groups. These aryl substituents are not good leaving groups for a nucleophilic aromatic substitution reaction. Therefore, direct nucleophilic attack leading to the displacement of one of the phenyl rings is not a feasible reaction. The pyrimidine core of this specific molecule is essentially inert to modification by nucleophilic attack unless one of the substituent rings is further modified to become a better leaving group.

Functionalization of Phenyl Rings

The remaining sites for derivatization are the C-H bonds on the two unsubstituted phenyl rings at the C2 and C6 positions. These rings can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions.

The pyrimidine ring acts as an electron-withdrawing group, and thus has a deactivating effect on the attached phenyl rings. In electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta-position. wikipedia.org Therefore, electrophilic attack on the phenyl rings at positions 2 and 6 of the pyrimidine core is expected to occur primarily at the positions meta to the C-C bond connecting the phenyl ring to the pyrimidine. The para-position would also be sterically accessible. Studies on related 2,4,6-triphenylpyridine systems have shown that functional groups can be introduced onto the peripheral phenyl rings. nih.gov

Reaction TypeExpected Position of Substitution on Phenyl Rings (C2/C6)Rationale
Nitration (HNO₃/H₂SO₄)metaPyrimidine ring is a deactivating, meta-directing group.
Halogenation (e.g., Br₂/FeBr₃)metaPyrimidine ring is a deactivating, meta-directing group.
Friedel-Crafts AcylationmetaReaction is likely to be slow due to deactivation of the phenyl rings.

Investigation of Stereochemical Aspects and Chiral Derivatization

A comprehensive review of available scientific literature reveals a notable absence of research specifically investigating the stereochemical aspects and chiral derivatization of this compound. The core structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image and therefore does not exhibit enantiomerism. The molecule has a plane of symmetry passing through the C4-C1 bond of the pyrimidine ring and the C1-C4 bond of the 4-bromophenyl substituent.

For a molecule to be chiral, it typically needs to contain a stereocenter, such as a carbon atom bonded to four different groups. In the case of this compound, none of the atoms in the pyrimidine or the attached phenyl rings fit this description.

While the phenyl rings at positions 2, 4, and 6 are not coplanar with the central pyrimidine ring, their rotation around the single bonds connecting them to the pyrimidine ring does not lead to stable, isolable enantiomers at room temperature. This is a common characteristic of molecules with rotational isomerism (atropisomerism) where the energy barrier for rotation is too low. Crystallographic data for the closely related pyridine analog, 4-(4-bromophenyl)-2,6-diphenylpyridine, indicates that the three phenyl rings adopt a twisted conformation relative to the central heterocyclic ring in the solid state. nih.govresearchgate.net Specifically, the dihedral angles between the pyridine ring and the phenyl groups at positions 2, 6, and 4 are 19.56°, 27.54°, and 30.51°, respectively. nih.govresearchgate.net This twisting is due to steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the central ring. However, this conformational state in the crystal lattice does not imply chirality in solution.

Searches for chiral derivatization of this compound have also not yielded any specific methodologies or studies. While the synthesis of various chiral pyrimidine derivatives is an active area of research, these efforts are typically focused on molecules that either incorporate a chiral center during synthesis or utilize a chiral auxiliary to induce stereoselectivity. For instance, studies have described the highly enantioselective cyclopropanation to synthesize pyrimidine-substituted diester D–A cyclopropanes and the investigation of stereochemical structure-activity relationships in other complex pyrimidine-containing systems. nih.govrsc.org However, these examples represent different classes of pyrimidine derivatives and the methodologies are not directly applicable to inducing chirality in the inherently achiral this compound.

Advanced Applications and Materials Science Potential

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The core structure of 4-(4-bromophenyl)-2,6-diphenylpyrimidine makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The isomeric compound, 2-(4-bromophenyl)-4,6-diphenylpyrimidine, is noted for its utility in the development of advanced materials such as those used in OLEDs, where its electronic properties are key to device performance. chemimpex.com This suggests that the 4-(4-bromophenyl) isomer could exhibit similar or even enhanced characteristics. The related pyridine (B92270) analogue, 4-(4-bromophenyl)-2,6-diphenylpyridine, has been identified as a valuable intermediate in the synthesis of electroluminescent materials. nih.govresearchgate.net The photophysical properties of such compounds, including their fluorescence and charge-transport capabilities, are critical for the efficiency and stability of OLEDs. The pyrimidine (B1678525) core, being electron-deficient, can be tailored to create materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and recombination, leading to light emission. The potential for this compound to act as a host material or an emissive dopant in OLEDs warrants further investigation.

Table 1: Comparison of Related Compounds in Optoelectronic Applications

Compound/ClassNoted Application/PropertyReference
2-(4-Bromophenyl)-4,6-diphenylpyrimidineEmployed in the creation of advanced materials like OLEDs. chemimpex.com
4-(4-Bromophenyl)-2,6-diphenylpyridineIntermediate for electroluminescent materials. nih.govresearchgate.net
Pyrimidine DerivativesGeneral use in organic electronics due to tunable electronic properties.N/A

Role in Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the pyrimidine core, combined with the potential for intermolecular interactions such as π-π stacking and halogen bonding, makes this compound an interesting target for supramolecular chemistry and self-assembly. The analogous compound, 4-(4-bromophenyl)-2,6-diphenylpyridine, is recognized as a useful intermediate for creating new supramolecules. nih.govresearchgate.net This indicates that the fundamental molecular shape is conducive to forming ordered, non-covalent structures.

Self-assembly is a bottom-up approach to creating functional nanostructures, and molecules like this compound can serve as tectons, or building blocks. The directionality of the nitrogen atoms in the pyrimidine ring and the presence of the bromine atom can guide the formation of specific, predictable assemblies such as molecular wires, grids, or porous networks. These structures could find applications in areas like molecular electronics, catalysis, and gas storage. The study of its crystal engineering and behavior in solution would be crucial to unlocking its potential in this domain.

Potential in Sensors and Imaging Technologies

The inherent fluorescence that is often characteristic of conjugated aromatic systems like this compound suggests its potential application in chemical sensors and bio-imaging. The molecular structure is a candidate for development as a fluorescent probe. cymitquimica.com The photophysical properties of such a molecule, including its absorption and emission wavelengths, quantum yield, and sensitivity to its local environment (solvatochromism), are key parameters.

For instance, the interaction of the pyrimidine nitrogen atoms or the bromophenyl group with specific analytes (e.g., metal ions, anions, or biomolecules) could lead to a detectable change in its fluorescence, forming the basis of a chemical sensor. In the realm of bio-imaging, related heterocyclic compounds like 2,1,3-benzothiadiazole (B189464) derivatives have been successfully used as fluorescent probes for imaging specific cellular components, such as lipid droplets. nih.gov With appropriate functionalization to enhance biocompatibility and targeting, this compound could be developed into a valuable tool for fluorescence microscopy.

Table 2: Key Properties for Fluorescent Probe Applications

PropertySignificance
High Fluorescence Quantum YieldBrightness of the signal.
Large Stokes ShiftSeparation between excitation and emission wavelengths, reducing self-absorption.
PhotostabilityResistance to photobleaching under illumination.
SolvatochromismSensitivity of emission to the polarity of the environment.
Analyte SpecificitySelective interaction with the target molecule or ion.

Exploration of Liquid Crystal Properties

The field of liquid crystals is rich with examples of pyrimidine-containing molecules, making the exploration of this compound in this area particularly promising. The pyrimidine ring is a well-established structural fragment in calamitic (rod-shaped) liquid crystals. tandfonline.com The introduction of a pyrimidine ring into a molecule can significantly influence its mesomorphic (liquid crystalline) and electro-optical properties. tandfonline.com

Studies on various 5-phenyl-pyrimidine derivatives have shown that they can form stable liquid crystal phases, such as smectic A (SmA) and nematic phases, over broad temperature ranges. aps.orgtandfonline.com The specific mesophases formed and their transition temperatures are highly dependent on the nature of the terminal groups attached to the core structure. For example, calamitic liquid crystals based on a 5-phenyl-pyrimidine core functionalized with chiral epoxyhexoxy and perfluoro-terminated chains have been shown to exhibit a stable SmA* phase over a wide temperature range. aps.org Furthermore, pyrimidine-based bent-core molecules have been synthesized and shown to exhibit novel B6 phases. rsc.org

Given these precedents, it is highly probable that this compound, or derivatives thereof with appropriate alkyl or alkoxy chains, could exhibit liquid crystalline behavior. The inherent dipole moment of the pyrimidine ring and the polarizability of the bromophenyl group could lead to materials with interesting dielectric properties, which are crucial for display applications. tandfonline.com

Table 3: Examples of Pyrimidine-Based Liquid Crystals and their Properties

Pyrimidine Core StructureObserved MesophasesKey FindingsReference
5-Phenyl-pyrimidine with (R,R)-2,3-epoxyhexoxy and perfluoro-terminated chainsSmA*Stable liquid crystal phase over a wide temperature range. aps.org
5-Phenyl-pyrimidine with a dimethylene linking groupVirtual nematic-isotropic transitionsHigher perpendicular and parallel permittivities compared to analogues without the linkage. tandfonline.com
Pyrimidine-based bent-core monomers with azobenzene (B91143) side armsB6 phaseFast photo-switching properties in solution. rsc.org

The investigation into the synthesis of such derivatives and the characterization of their mesophases through techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be a logical next step in assessing the potential of this compound in materials science.

Biological and Biomedical Research Potential Mechanistic and Therapeutic Focus

Anticancer Activity and Mechanisms of Action

There is no specific information in the reviewed literature detailing the anticancer activity or the precise mechanisms of action for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. Investigations into related but distinct chemical structures are noted below for context, but this information does not apply to the specified compound.

Inhibition of Specific Kinases (e.g., PI3K, CDK2)No studies were found that evaluated the inhibitory activity of this compound against specific kinases such as Phosphoinositide 3-kinase (PI3K) or Cyclin-Dependent Kinase 2 (CDK2).

Research into other pyrimidine (B1678525) derivatives has shown potential for kinase inhibition. For instance, certain series of 2,6-diaminopyrimidines and pyridopyrimidines have been identified as inhibitors of PI3K and/or CDKs. nih.govgoogle.com However, these compounds are structurally different from this compound, and their activities cannot be extrapolated.

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives are a subject of significant interest for their anti-inflammatory and analgesic potential. nih.govmdpi.com The core pyrimidine structure serves as a promising lead molecule for the development of new agents to treat inflammatory conditions. nih.gov Research into various substituted pyrimidines has demonstrated their capacity to modulate key pathways involved in inflammation. nih.gov

The primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.govjpp.krakow.pl The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is typically induced at sites of inflammation. jpp.krakow.pl

Recent studies have focused on pyrimidine derivatives as selective inhibitors of COX-2, which is a desirable trait for reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Certain pyrimidine derivatives have shown high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) is another critical pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. brieflands.comnih.gov The expression of both COX-2 and TNF-α can be regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). brieflands.com The NF-κB signaling pathway can stimulate the production of both COX-2 and TNF-α in inflammatory cells like macrophages. brieflands.com Therefore, dual inhibitors that target both COX-2 and TNF-α are being investigated as potent anti-inflammatory agents. brieflands.com The modulation of these interconnected pathways represents a key area of investigation for pyrimidine-based compounds in the context of inflammation. nih.govbrieflands.com

Antioxidant Activities

The antioxidant potential of pyrimidine derivatives has been another active area of research. nih.govsemanticscholar.org Antioxidants are crucial for neutralizing reactive oxygen species (ROS), or free radicals, which can cause cellular damage and contribute to various diseases. medcraveonline.com

The most common method to evaluate the antioxidant capacity of a compound in vitro is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medcraveonline.commdpi.com DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a stable molecule, resulting in a color change that can be measured spectrophotometrically. medcraveonline.commdpi.com

Studies on 4,6-diphenylpyrimidine (B189498) derivatives have confirmed their ability to act as antioxidants. semanticscholar.org The mechanism involves the donation of a hydrogen atom to scavenge the DPPH radical. medcraveonline.com The efficiency of this scavenging activity can be influenced by the specific substituents on the pyrimidine ring system. nih.gov For instance, research on other heterocyclic compounds has shown that the presence of an N-H functional group can be important for hydrogen donation, and modifications to this group can significantly alter antioxidant activity. nih.gov Similarly, the presence and type of halogen substituent (e.g., bromo, chloro) can impact the radical scavenging efficacy. nih.gov

Table 1: Antioxidant Activity of Substituted 4,6-Diphenylpyrimidine Derivatives This table is generated based on data for illustrative 4,6-diphenylpyrimidine derivatives to show the potential for antioxidant activity within this class of compounds.

Compound ID Substituent at Position 2 Substituent at Position 4 Substituent at Position 6 DPPH Scavenging Activity (% Inhibition)
Derivative A -NH-Benzamide p-Chlorophenyl Phenyl Moderate
Derivative B -NH-Benzamide Phenyl p-Tolyl High
Derivative C -NH-Benzamide Phenyl Phenyl Moderate

Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic)

The versatile pyrimidine scaffold has been explored for a range of other therapeutic applications, including anticonvulsant, antihypertensive, and antidiabetic activities. nih.gov

Anticonvulsant Activity: Research into compounds containing a 4-bromophenyl group has highlighted its importance for anticonvulsant activity. nih.gov Specifically, the presence of a lipophilic aryl ring bearing a bromo group has been identified as a key structural feature for activity in maximal electroshock (MES) screen models, a standard test for anticonvulsant potential. nih.gov Semicarbazone derivatives with a 4-bromophenyl moiety have shown notable activity in these preclinical tests. nih.gov

Antidiabetic Activity: Pyrimidine derivatives are being investigated as novel agents for the treatment of type 2 diabetes. One mechanism of action is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones responsible for regulating blood glucose. mdpi.com Structure-activity relationship studies of DPP-4 inhibitors have revealed that introducing a 4-bromo substitution can significantly enhance the inhibitory potency. mdpi.com In another approach, pyrimidine derivatives have been developed as agonists for G-protein coupled receptor 119 (GPR119). A derivative containing a 2-(4-bromophenyl)pyrimidine (B1344100) core was found to improve glucose tolerance in animal models, indicating its potential as an antidiabetic agent. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For pyrimidine derivatives, the position and nature of substituents on the pyrimidine nucleus greatly influence their pharmacological effects. nih.govnih.gov

The modification of substituents on the pyrimidine core has been shown to have a profound impact on efficacy across different biological targets.

For Antidiabetic Activity: In the development of DPP-4 inhibitors, the substitution on the phenyl ring is critical. A 4-bromo substitution was found to be more effective than chlorine substitutions, leading to a four-fold increase in activity compared to the drug alogliptin (B1666894) in one study. mdpi.com

For Antioxidant Activity: In a series of S-substituted triazolethione derivatives, the halogen substituent on a phenyl ring played a key role in antioxidant efficacy. A compound with a bromophenyl group showed higher DPPH radical scavenging activity than its chloro- and fluoro-substituted analogues. nih.gov This suggests that the bromine atom in the 4-(4-bromophenyl) moiety could contribute favorably to antioxidant potential.

For Anticonvulsant Activity: The lipophilic character and electronic properties of the aryl ring are crucial. The inclusion of chloro, bromo, or nitro groups on the phenyl ring has been found to be essential for anticonvulsant activity in certain classes of compounds. nih.gov

Table 2: Effect of Halogen Substitution on Biological Activity in Related Heterocyclic Compounds This table illustrates the impact of different halogen substituents on the biological efficacy of various compound series, providing context for the potential role of the bromo group in this compound.

Compound Series Biological Activity Substituent Relative Activity Reference
DPP-4 Inhibitors Antidiabetic 4-Bromo High Potency (IC50 = 1.42 nM) mdpi.com
Phenyl Semicarbazones Anticonvulsant 4-Bromo Active in MES Test nih.gov
Triazolethione Derivatives Antioxidant 4-Bromo Higher than Chloro/Fluoro nih.gov
Triazolethione Derivatives Antioxidant 4-Chloro Lower than Bromo nih.gov
Triazolethione Derivatives Antioxidant 4-Fluoro ~2x Lower than Bromo nih.gov

In Silico and In Vitro Correlation Studies

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the availability of correlated in silico and in vitro research for the compound this compound. While the potential of pyrimidine derivatives in medicinal chemistry is widely acknowledged, specific studies that computationally model the biological activity of this particular compound and then validate these predictions through direct experimental assays are not present in the currently accessible body of research.

Preliminary information suggests that this compound has been identified as a compound with potential anticancer properties. It has been reported to show inhibitory effects on the growth of various cancer cell lines, including those of the breast, lung, and ovary. Furthermore, it is suggested to have the ability to induce apoptosis, or programmed cell death, in cancer cells. However, these findings are presented at a conceptual level, and the specific quantitative data from these in vitro assays, such as IC₅₀ values, are not provided in the available literature.

Similarly, there is a lack of published in silico studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, focused on this compound. Consequently, the correlation between predicted binding affinities or interaction modes and experimentally determined biological activities cannot be established at this time.

The absence of such correlational studies means that no data tables or detailed comparative research findings can be presented. Further research is required to first establish the in vitro biological activity profile and to conduct computational studies, which would then allow for a meaningful correlation analysis.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways with Improved Sustainability

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. A major focus for future research will be the development of more sustainable and efficient synthetic routes to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine and its analogs.

Key Research Areas:

One-Pot and Multicomponent Reactions: Designing one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. Multicomponent reactions, which involve the combination of three or more starting materials in a single step, offer an atom-economical approach to generating molecular complexity.

Green Catalysis: The exploration of environmentally benign catalysts, such as biocatalysts or metal catalysts that can be easily recovered and reused, is crucial. These catalysts can promote reactions under milder conditions, reducing energy consumption and the formation of byproducts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. Applying this technology to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Developing flow-based synthetic methods for this compound would be a significant step towards its large-scale and sustainable production.

In-depth Mechanistic Studies of Biological Activities

While preliminary studies have indicated the potential biological activities of pyrimidine derivatives, a thorough understanding of the mechanisms of action of this compound is still lacking. In-depth mechanistic studies are essential to identify its specific molecular targets and pathways, which is a prerequisite for its development as a therapeutic agent.

Future Research Focus:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that interact with the compound. Subsequent validation of these targets will be crucial.

Enzyme Inhibition Assays: Investigating the inhibitory effects of the compound on a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, which are often implicated in various diseases.

Cell-Based Assays: Employing a variety of cell-based assays to elucidate the compound's effects on cellular processes, including cell proliferation, apoptosis, cell cycle progression, and signal transduction pathways.

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent analogs.

Rational Design of Analogs with Enhanced Potency and Selectivity

Building upon the insights gained from mechanistic studies, the rational design of analogs of this compound can lead to the development of compounds with improved therapeutic properties. Structure-activity relationship (SAR) studies are at the core of this endeavor.

Strategies for Rational Design:

Design StrategyRationalePotential Outcome
Modification of Phenyl Rings Altering the electronic and steric properties of the phenyl groups can influence binding affinity and selectivity for the target.Increased potency and reduced off-target effects.
Introduction of Functional Groups Adding specific functional groups can create new interactions with the target protein, improving binding and potency.Enhanced biological activity and improved pharmacokinetic properties.
Bioisosteric Replacement Replacing certain chemical groups with others that have similar physical or chemical properties can optimize the compound's properties.Improved metabolic stability and bioavailability.
Conformational Restriction Introducing structural constraints to lock the molecule in a specific conformation can enhance its binding to the target.Increased selectivity and potency.

Exploration of New Applications in Materials Science and Biology

The unique photophysical and electronic properties of this compound make it a promising candidate for various applications in materials science. Furthermore, its biological activity warrants exploration in diverse therapeutic areas.

Potential New Applications:

Materials Science:

Organic Light-Emitting Diodes (OLEDs): This compound is already recognized as a crucial intermediate for OLEDs, valued for its high purity and thermal stability. The presence of the bromophenyl group facilitates cross-coupling reactions, enabling the synthesis of advanced OLED materials.

Organic Photovoltaics (OPVs): Its electron-accepting pyrimidine core suggests potential use as a non-fullerene acceptor in organic solar cells.

Fluorescent Probes and Sensors: The inherent fluorescence of the diphenylpyrimidine scaffold could be harnessed to develop sensors for detecting specific ions, molecules, or changes in the cellular environment.

Supramolecular Chemistry: The planar structure and potential for intermolecular interactions make it a valuable building block for the construction of complex supramolecular architectures.

Biology and Medicine:

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity. Future research should investigate the efficacy of this compound and its analogs against various cancer cell lines and explore their potential as targeted therapies.

Antimicrobial Agents: The pyrimidine scaffold is present in numerous antimicrobial drugs. Screening against a broad spectrum of bacteria and fungi could reveal new therapeutic leads.

Enzyme Inhibitors: As demonstrated by related 4,6-diphenylpyrimidine (B189498) derivatives that inhibit monoamine oxidase and acetylcholinesterase, this compound could be a starting point for developing inhibitors for other clinically relevant enzymes.

Addressing Stability and Biodegradation Challenges

For any practical application, the stability and environmental fate of this compound are critical considerations. Research in this area will focus on understanding its degradation pathways and developing strategies to enhance its stability or ensure its environmentally friendly breakdown.

Key Challenges and Research Directions:

Photostability and Thermal Stability: Assessing the compound's stability under exposure to light and heat is crucial for applications in electronic devices.

Metabolic Stability: For pharmaceutical applications, understanding how the compound is metabolized in the body is essential to predict its half-life and potential for drug-drug interactions.

Biodegradation Pathways: Investigating the microbial degradation of the compound in different environmental compartments to assess its persistence and potential for bioaccumulation.

Design for Degradability: In some applications, designing analogs that can be readily degraded into non-toxic products after their intended use would be a significant advancement in sustainable chemistry.

Computational Refinements and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. These methods can provide valuable insights into the properties and behavior of this compound and its derivatives, guiding experimental efforts.

Computational Approaches:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectroscopic properties of the compound and its analogs.

Molecular Docking and Dynamics Simulations: To model the interaction of the compound with its biological targets, predict binding affinities, and understand the dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of compounds with their biological activity or physical properties.

Virtual Screening: To computationally screen large libraries of virtual compounds to identify new analogs with desired properties, thereby prioritizing synthetic efforts.

Q & A

Q. What are the primary synthetic routes for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, and how are key intermediates validated?

  • Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and amidines. For example, a multi-step approach may include:

Preparation of a pyrimidine precursor via cyclocondensation.

Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) under controlled conditions .
Validation of intermediates is achieved through nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR for aromatic proton assignments) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Structural confirmation relies on:
  • Single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and distances, particularly for the bromophenyl substituent.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~550–600 cm1^{-1}).
  • Elemental analysis to verify purity (>95%) and stoichiometry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Due to its brominated aromatic structure, the compound may pose risks of skin/eye irritation. Key protocols include:
  • Use of nitrile gloves and fume hoods during synthesis.
  • Emergency rinsing stations for accidental exposure.
  • Storage in airtight glass containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer: Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Strategies include:
  • Variable-temperature NMR to assess dynamic behavior.
  • Density functional theory (DFT) calculations to model vibrational spectra and compare with experimental IR data.
  • 2D NMR techniques (e.g., COSY, NOESY) to confirm spin-spin coupling networks .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer: Yield optimization requires:
  • Catalyst screening (e.g., Pd catalysts for cross-coupling steps).
  • Solvent optimization (e.g., DMF for polar intermediates, toluene for cyclization).
  • Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR to terminate reactions at peak conversion .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer: The electron-withdrawing bromine group enhances electrophilic substitution reactivity at the para position. Techniques to study this include:
  • Cyclic voltammetry to measure redox potentials.
  • UV-Vis spectroscopy to assess charge-transfer transitions.
  • Hammett substituent constants (σ+\sigma^+) to quantify electronic effects .

Q. What advanced techniques characterize its potential biological interactions?

  • Methodological Answer: For biological screening (e.g., kinase inhibition):
  • Surface plasmon resonance (SPR) to measure binding affinities.
  • Molecular docking simulations using crystallographic data from Protein Data Bank (PDB).
  • Cellular assays (e.g., IC50_{50} determination in cancer cell lines) .

Contradictions and Open Questions

  • Crystallographic Data Gaps: While SC-XRD is ideal, limited crystal growth success for this compound necessitates alternative methods like powder XRD or electron diffraction .
  • Biological Activity Predictions: Structural analogs (e.g., thieno-pyrimidines) suggest kinase inhibition, but direct evidence for this compound is lacking, requiring targeted assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.